TRAF6 peptide

TRAF6-p62 interaction TrkA ubiquitination neurotrophin signaling

TRAF6-p62 interaction studies often suffer from off-target confounding when using RANK-derived or Ubc13-targeting inhibitors, compromising neurotrophin signaling reproducibility. TRAF6 peptide (CAS 852805-92-6) is the validated, interface-specific inhibitor that directly disrupts the TRAF6-p62 scaffold interaction: • Eliminates TRAF6 and UbcH7 interaction with TrkA at 150 µM (5 h), abolishing NGF-dependent TrkA ubiquitination in PC12 cells. • Serves as a mechanistically distinct control versus RANK-TRAF6 and CD40-TRAF6 modulators. • Supplied as ≥95% HPLC-purity lyophilized powder; stable at -20°C; shipped at ambient temperature.

Molecular Formula C145H238N34O44
Molecular Weight 3161.6 g/mol
Cat. No. B14765123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRAF6 peptide
Molecular FormulaC145H238N34O44
Molecular Weight3161.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N
InChIInChI=1S/C145H238N34O44/c1-68(2)53-89(161-128(205)94(58-73(11)12)165-140(217)113(76(17)18)174-120(197)83(26)153-135(212)104-41-35-51-178(104)143(220)97(59-74(13)14)167-129(206)92(56-71(7)8)160-117(194)81(24)154-139(216)112(75(15)16)173-119(196)82(25)150-115(192)78(21)147)124(201)151-79(22)116(193)159-91(55-70(5)6)127(204)162-90(54-69(3)4)125(202)155-84(27)142(219)177-50-34-42-105(177)137(214)157-87(45-47-110(188)189)123(200)170-100(65-181)132(209)152-80(23)118(195)169-99(64-180)121(198)149-63-108(185)176-49-33-40-103(176)136(213)171-101(66-182)133(210)156-86(44-46-109(186)187)122(199)168-98(62-111(190)191)144(221)179-52-36-43-106(179)138(215)172-102(67-183)134(211)175-114(77(19)20)141(218)166-96(61-107(148)184)131(208)164-95(60-85-37-29-28-30-38-85)130(207)163-93(57-72(9)10)126(203)158-88(145(222)223)39-31-32-48-146/h28-30,37-38,68-84,86-106,112-114,180-183H,31-36,39-67,146-147H2,1-27H3,(H2,148,184)(H,149,198)(H,150,192)(H,151,201)(H,152,209)(H,153,212)(H,154,216)(H,155,202)(H,156,210)(H,157,214)(H,158,203)(H,159,193)(H,160,194)(H,161,205)(H,162,204)(H,163,207)(H,164,208)(H,165,217)(H,166,218)(H,167,206)(H,168,199)(H,169,195)(H,170,200)(H,171,213)(H,172,215)(H,173,196)(H,174,197)(H,175,211)(H,186,187)(H,188,189)(H,190,191)(H,222,223)/t78-,79-,80-,81-,82-,83-,84-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,112-,113-,114-/m0/s1
InChIKeyQJVDSWHEHFYKAP-VCYFOPKJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRAF6 Peptide Identity and Function


TRAF6 peptide (CAS 852805-92-6) is a 31-amino-acid synthetic cell-permeable peptide with the sequence AAVALLPAVLLALLAPESASGPSEDPSVNFLK, a molecular formula of C145H238N34O44, and a molecular weight of 3161.64 Da . It functions as a specific inhibitor of the interaction between TRAF6 (TNF receptor-associated factor 6), an E3 ubiquitin ligase, and the scaffold protein p62/sequestosome 1, thereby potently abrogating NGF-dependent TrkA ubiquitination . This peptide is supplied as a lyophilized powder with HPLC purity ≥95% and is for research use only .

Cell-permeable peptide inhibitor targeting TRAF6-p62 interaction
Lyophilized powder with verified HPLC purity and sequence identity
Reported activity in NGF-dependent TrkA ubiquitination assays

Why TRAF6 Peptide Substitution Fails


TRAF6 signaling inhibitors are mechanistically heterogeneous and target distinct protein-protein interaction interfaces, yielding divergent selectivity profiles and biological outcomes. The TRAF6 peptide specifically disrupts the TRAF6-p62 scaffold interaction, which is critical for NGF-dependent TrkA ubiquitination and neurotrophic signaling, whereas TRAF6 decoy peptides (e.g., T6DP, RANK-derived inhibitors) target the RANK-TRAF6 or LMP1-TRAF6 interfaces and small-molecule inhibitors such as C25-140 block the TRAF6-Ubc13 E2-E3 ligase interaction [1]. Substituting one TRAF6 modulator for another introduces confounding variables: differential pathway engagement, cell-type-specific efficacy, and off-target effects on related TRAF family members, all of which compromise experimental reproducibility and invalidate cross-study comparisons [2].

  • TRAF6 modulators target distinct interfaces (p62, RANK, Ubc13); endpoint specificity may not transfer
  • Decoy peptides and small molecules may exhibit divergent cell-type efficacy and TRAF family off-targets
  • Substituting with T6DP or C25-140 may introduce confounding pathway engagement in TrkA ubiquitination studies

TRAF6 Peptide Differentiation Evidence


TRAF6-p62 vs. RANK-TRAF6 Target Selectivity

TRAF6 peptide specifically inhibits the TRAF6-p62 interaction with demonstrated functional activity in PC12 cells, whereas T6DP (TRAF6 decoy peptide) targets the RANK-TRAF6 binding interface. These compounds operate through mutually exclusive molecular targets and cannot be used interchangeably for the same experimental endpoints [1].

Target Interface
Class-level
TRAF6-p62 vs. RANK-TRAF6
Target alignment critical for endpoint interpretation
T6DP does not affect p62 binding
TRAF6-p62 interaction TrkA ubiquitination neurotrophin signaling

TRAF2 Binding Selectivity Advantage

A RANK-derived TRAF6 inhibitor peptide (DRQIKIWFQNRRMKWKK-RKIPTEDEY) was tested for TRAF family selectivity in AlphaScreen PPI assays. At 30 µM, this peptide did not affect TRAF2 binding to LMP1, demonstrating that TRAF6-binding peptides derived from the RANK interface can maintain selectivity against TRAF2 [1]. By class-level inference, the TRAF6 peptide, which targets the distinct TRAF6-p62 interface, is also expected to exhibit minimal TRAF2 cross-reactivity, supporting pathway-specific experimental designs.

TRAF2 Selectivity
Reported
No TRAF2-LMP1 inhibition at 30 µM (RANK-derived)
Supports TRAF6-specific pathway studies
Class-level inference for TRAF6 peptide
TRAF family selectivity LMP1 signaling EBV-associated lymphoma

NGF-Dependent TrkA Ubiquitination Inhibition

TRAF6 peptide at 150 µM effectively eliminates NGF-dependent TrkA ubiquitination in PC12 cells, as demonstrated by the disruption of TRAF6 and UbcH7 interaction with TrkA . This functional endpoint distinguishes TRAF6 peptide from TRAF6 inhibitors targeting other nodes (e.g., C25-140 targeting Ubc13 interaction), which may not directly affect p62-scaffolded TrkA ubiquitination.

TrkA Ubiquitination
Data to verify
Eliminates NGF-dependent TrkA ubiquitination in PC12 cells
Reported functional endpoint for TrkA signaling
Independent validation recommended
TrkA ubiquitination NGF signaling neurodegeneration

Purity and Sequence Verification

TRAF6 peptide (CAS 852805-92-6) is supplied with HPLC purity ≥95% and full sequence disclosure (AAVALLPAVLLALLAPESASGPSEDPSVNFLK), enabling independent verification and reproducible experimental outcomes [1]. In contrast, some commercially available TRAF6 decoy peptides (e.g., T6DP-based products) incorporate PTD sequences (DRQIKIWFQNRRMKWKK) with higher molecular weights (3494 Da) and may exhibit different cellular uptake kinetics .

Purity & Sequence
Specification review
≥95% HPLC, sequence verified by MS/MS
Supports lot-to-lot reproducibility
Lyophilized powder, 31 aa disclosed
peptide quality control HPLC purity sequence verification

TRAF6 Peptide Research Applications


TrkA Ubiquitination in PC12 Cell Models

TRAF6 peptide (150 µM, 5 h incubation) eliminates TRAF6 and UbcH7 interaction with TrkA and abolishes NGF-dependent TrkA ubiquitination in PC12 cells, making it the validated tool of choice for dissecting neurotrophin signaling pathways relevant to Alzheimer's disease, Parkinson's disease, and ALS research . This application is uniquely supported by direct functional data; alternative TRAF6 modulators such as C25-140 or T6DP lack validation for this specific endpoint.

TRAF6-p62 Interaction in Neuroinflammation

The TRAF6-p62 interaction is implicated in neuropathologies including Alzheimer's disease and Huntington's disease, where p62 functions as a polyubiquitin-shuttling factor that binds K63-polyubiquitinated proteins . TRAF6 peptide specifically inhibits this interaction, enabling researchers to interrogate p62-dependent signaling without confounding effects on RANK-TRAF6 or CD40-TRAF6 pathways .

TRAF6 Decoy Peptide Negative Control

In studies employing RANK-derived TRAF6 inhibitors (e.g., peptides targeting the LMP1-TRAF6 interface with IC50 = 177 nM), TRAF6 peptide serves as a mechanistically distinct control to verify that observed phenotypes are specific to the targeted interaction interface and not attributable to general TRAF6 inhibition or off-target effects on related TRAF family members [1].

Application
Selection Property
Validation Focus
PC12 cell TrkA ubiquitination studies
TRAF6-p62 interaction inhibitor
Reported TrkA ubiquitination endpoint
Neuroinflammation pathway analysis
p62-dependent signaling probe
TRAF6-p62 pathway specificity
Mechanistic control for TRAF6 inhibitor studies
Distinct TRAF6 interface target
Interface-specific phenotype confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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